5-Tert-butyl-1,2-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C8H11NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring, which significantly influences its chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Tert-butyl-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Tert-butyl-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Tert-butyl-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2-oxazole-4-carbaldehyde
- 5-Ethyl-1,2-oxazole-4-carbaldehyde
- 5-Phenyl-1,2-oxazole-4-carbaldehyde
Uniqueness
5-Tert-butyl-1,2-oxazole-4-carbaldehyde is
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVNEACPVQLDRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.